Crystal Structure Evidence: Homopiperazine Core Exhibits 5.4% Longer N–CH₂–CH₂–N Bond vs. Piperazine
The homopiperazine core of 1-(2,3-dihydroxypropyl)homopiperazine possesses a fundamentally different ring geometry compared to the piperazine scaffold commonly used in analog series. Single-crystal X-ray diffraction reveals that the central carbon–carbon bond of the N–CH₂–CH₂–N moiety in homopiperazine is elongated to 1.603(10) Å, compared to 1.5204(15) Å in piperazine hydrate [1]. This 0.083 Å increase represents a 5.4% bond elongation, which alters the N–C–C–N torsion angle (58.2° in homopiperazine vs. approximately 55° in piperazine) and the spatial orientation of nitrogen substituents. The homopiperazine ring adopts a pseudo-chair conformation that positions the two nitrogen lone pairs in opposite directions, facilitating a distinct hydrogen-bonding network not achievable with piperazine [1].
| Evidence Dimension | N–CH₂–CH₂–N C–C bond length |
|---|---|
| Target Compound Data | 1.603(10) Å (homopiperazine core) |
| Comparator Or Baseline | 1.5204(15) Å (piperazine hydrate) |
| Quantified Difference | Δ = +0.083 Å (+5.4% elongation) |
| Conditions | Single-crystal X-ray diffraction at low temperature; homopiperazine crystals obtained by slow sublimation |
Why This Matters
This quantifiable geometric difference directly affects how the scaffold presents substituents to biological targets, making homopiperazine-based compounds structurally non-interchangeable with piperazine analogs in structure-activity relationship (SAR) campaigns.
- [1] Aitken, R.A. et al. Homopiperazine (Hexahydro-1,4-diazepine). Molbank 2021, 2021(2), M1200. View Source
